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Introduction

HLX22 is a novel, recombinant humanized anti-HER2 monoclonal antibody designed for the
treatment of HER2-expressing cancers. It specifically targets subdomain IV of the HER2
extracellular domain, at a distinct epitope from that of trastuzumab. This unique binding
characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2
receptor. The resulting dual blockade leads to enhanced internalization and degradation of
HER2 dimers, thereby strengthening the inhibition of downstream signaling pathways and
potentiating anti-tumor activity.[1][2][3][4] Preclinical and clinical studies have demonstrated
that HLX22, in combination with trastuzumab and chemotherapy, offers a promising therapeutic
strategy for patients with HER2-positive cancers.[2][5]

These application notes provide a comprehensive overview of the mechanism of action of
HLX22, a summary of key preclinical and clinical data, and detailed protocols for relevant in
vitro and in vivo assays.

Mechanism of Action: Dual HER2 Blockade

The epidermal growth factor receptor (EGFR) family, including HERZ2, plays a crucial role in cell
growth, proliferation, and survival.[6] Dimerization of these receptors activates intracellular
signaling cascades, primarily the PIBK/AKT/mTOR and Ras/MAPK pathways.[1][7][8][9][10]
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HLX22, in combination with trastuzumab, provides a dual-blockade of HER2 signaling:

e Simultaneous Binding: HLX22 and trastuzumab bind to different epitopes on HER2
subdomain IV, enabling them to bind to the HER2 receptor concurrently without competition.

[1]31[6]

» Enhanced Internalization: This dual binding significantly increases the internalization of both
HER2/HER2 homodimers and HER2/EGFR heterodimers by 40-80%.[1][2]

« Inhibition of Downstream Signaling: The enhanced internalization and subsequent
degradation of HER2 lead to a reduction in the activation of key downstream signaling
molecules, including STAT3, P70 S6, and AKT.[3][11] Gene expression analysis has also
shown a reduction in pathways related to FGF-FGFR-PI3K-MTOR, EGF-EGFR-RAS, and
TGF-B-SMAD.[3][11]

This synergistic action results in enhanced tumor cell apoptosis and inhibition of proliferation.[1]

[2]
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Caption: HER2 Signaling Pathway and Points of Inhibition by HLX22 and Trastuzumab.
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Preclinical Data
In Vitro Studies

The synergistic anti-proliferative effect of HLX22 in combination with a trastuzumab biosimilar
(HLX02) has been demonstrated in HER2-positive cancer cell lines.

Cell Line Cancer Type Assay Treatment Result

HLX22 + HLX02 -26.49% relative

NCI-N87 Gastric Cancer Cell Viability o
(12.5 pg/mL) cell viability[ 3]
] ) Strong synergy
NCI-N87 Gastric Cancer Synergy Analysis  HLX22 + HLX02
(Cl<0.6)[12]
) Strong synergy
BT-474 Breast Cancer Synergy Analysis  HLX22 + HLX02

(Cl < 0.6)[12]

In Vivo Studies

The combination of HLX22 and a trastuzumab biosimilar (HLX02) has shown synergistic tumor
growth inhibition in xenograft models.

Model Cancer Type Treatment Result

) Synergistic tumor
NCI-N87 CDX Gastric Cancer HLX22 + HLX02 o
growth inhibition[3]

Synergistic tumor

Gastric Cancer PDX Gastric Cancer HLX22 + HLX02 o
growth inhibition[3]

Clinical Data
Phase Il Clinical Trial (HLX22-GC-201)

This randomized, double-blind study evaluated the efficacy and safety of HLX22 in combination
with trastuzumab and XELOX chemotherapy (capecitabine and oxaliplatin) as a first-line
treatment for HER2-positive advanced gastric or gastroesophageal junction cancer.[4][13]
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Efficacy Results (Median Follow-up: 14.3 months)[13]

HLX22 (15 mgl/kg) + Placebo +

= e Trastuzumab + Trastuzumab + Hazard Ratio (95%
ndpoin
i XELOX (Group B, XELOX (Group C, Cl)
n=17) n=18)
Median PFS (IRRC) Not Reached 8.2 months 0.1 (0.04-0.52)
Confirmed ORR
82.4% 88.9%
(IRRC)
Safety Summary[2][13]

HLX22 (15 mgl/kg) +
Adverse Event Trastuzumab + XELOX
(Group B, n=17)

Placebo + Trastuzumab +
XELOX (Group C, n=18)

Any-grade TEAEsS 100% 100%
Grade =3 TEAEs 48.4% 54.8%
Treatment-Related AEs

94.1% 94.4%
(TRAES)
Serious TRAEs 27.8% 5.6%
Grade 5 TRAE 0 1 (5.6%)

Experimental Protocols

HER2 Internalization Assay
This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To quantify the internalization of HER2 receptors upon antibody treatment.
Materials:

o HERZ2-positive cancer cell lines (e.g., NCI-N87, BT-474)
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HLX22, Trastuzumab (or biosimilar), and control IgG1
pHrodo™ iFL Green STP Ester
96-well plates

Flow cytometer

Procedure:

Label antibodies with pHrodo™ iFL Green STP Ester according to the manufacturer's
protocol. This dye is non-fluorescent at neutral pH and fluoresces brightly in acidic
environments, such as endosomes and lysosomes.

Seed 1.5 x 10”5 cells per well in a 96-well plate and culture overnight.

Incubate cells with 10 pg/mL of the labeled antibodies (HLX22, trastuzumab, combination, or
IgG1 control) for 1 hour on ice to allow binding but prevent internalization.

Wash the cells with cold PBS to remove unbound antibodies.

For the 0-hour time point, keep the plate on ice. For other time points, transfer the plate to a
37°C incubator to allow internalization to proceed.

At each desired time point (e.g., 1, 2, 4, 8 hours), stop the internalization by placing the plate
on ice.

Harvest the cells and analyze the fluorescence intensity by flow cytometry. Increased
fluorescence indicates internalization of the antibody-HER2 complex into acidic
compartments.

Label Antibodies Incubate Cells with Wash to Remove Shift to 37°C Analyze by

Seedicels with pHrodo Green Labeled Antibodies on Ice Unbound Antibodies to Allow Internalization Flow Cytometry

Click to download full resolution via product page

Caption: Experimental Workflow for HER2 Internalization Assay.
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In Vitro Cell Proliferation Assay (Synergy Analysis)

This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To assess the anti-proliferative activity of HLX22 in combination with trastuzumab
and determine if the effect is synergistic.

Materials:

o HERZ2-positive cancer cell lines (e.g., NCI-N87)
e HLX22 and Trastuzumab (or biosimilar)

o CellTiter-Glo® Luminescent Cell Viability Assay
e 96-well plates

e Luminometer

Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to
adhere overnight.

o Prepare serial dilutions of HLX22 and trastuzumab, both individually and in combination at a
constant ratio.

e Treat the cells with the antibodies for 72 hours.

 After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's
instructions. This assay measures ATP levels, which correlate with the number of viable
cells.

e Measure luminescence using a luminometer.
o Calculate the percentage of cell viability relative to untreated controls.

e Analyze the data using software such as CompuSyn to determine the Combination Index
(Cl). ACI < 1 indicates synergy, Cl = 1 indicates an additive effect, and Cl > 1 indicates
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antagonism.

In Vivo Xenograft Model

This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To evaluate the in vivo anti-tumor efficacy of HLX22 in combination with
trastuzumab.

Materials:

Immunocompromised mice (e.g., NCG mice)

HER2-positive cancer cells (e.g., NCI-N87) or patient-derived tumor fragments (for PDX
models)

HLX22, Trastuzumab (or biosimilar), and control IgG

Calipers

Procedure:

Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.

» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

e Randomize the mice into treatment groups (e.g., vehicle control, HLX22 alone, trastuzumab
alone, HLX22 + trastuzumab).

» Administer the antibodies via intraperitoneal injection twice a week at the desired dose (e.g.,
10 mg/kg).[3]

e Measure tumor volume with calipers twice a week. Tumor volume can be calculated using
the formula: (Length x Width?) / 2.

» Monitor the body weight and general health of the mice throughout the study.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, biomarker analysis).
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Clinical Protocols

HLX22 in Combination with Trastuzumab and XELOX
(Phase Ill Study: HLX22-GC-301)

This protocol is for the first-line treatment of patients with HER2-positive locally advanced or
metastatic gastric or gastroesophageal junction adenocarcinoma.[14][15][16]

Treatment Regimen (3-week cycles):[16]

HLX22: 15 mg/kg intravenously (IV) on Day 1 of each cycle.

Trastuzumab: 8 mg/kg IV loading dose on Day 1 of the first cycle, followed by a 6 mg/kg 1V
maintenance dose on Day 1 of subsequent cycles.

Oxaliplatin: 130 mg/m? 1V on Day 1 of each cycle.

Capecitabine: 1000 mg/m? orally twice daily on Days 1-14 of each cycle.

Treatment is continued until disease progression, unacceptable toxicity, or withdrawal of
consent.[15][17]
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Caption: Logical Progression from Preclinical to Clinical Development of HLX22.

Conclusion

HLX22, in combination with trastuzumab and chemotherapy, represents a promising
advancement in the treatment of HER2-positive cancers. Its unique mechanism of action,
leading to a more potent blockade of the HER2 signaling pathway, has been substantiated by
robust preclinical and clinical data. The protocols outlined in these application notes provide a
framework for further investigation and validation of this therapeutic approach. The ongoing
Phase 11l clinical trial will be pivotal in confirming the clinical benefits of this dual HER2
blockade strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: HLX22 in Combination
with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15548792#hIx22-in-combination-with-chemotherapy-
protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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